5-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-4-carboxamide
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Overview
Description
5-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of an oxazole ring, a tetrahydroisoquinoline moiety, and a carboxamide group, making it a subject of study in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrahydroisoquinoline moiety: This step often involves the condensation of an amine with a suitable aldehyde or ketone, followed by reduction.
Attachment of the carboxamide group: This is usually done through amide bond formation, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide
- 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea
Uniqueness
5-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
5-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This compound is characterized by a complex molecular structure featuring a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₃N₃O₃
- Molecular Weight : 271.27 g/mol
- CAS Number : 1428367-19-4
Biological Activity Overview
Research indicates that compounds containing the tetrahydroisoquinoline structure often exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promising results in preliminary studies.
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance:
- A study evaluated a series of tetrahydroisoquinoline derivatives against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited potent cytotoxic effects with IC50 values significantly lower than those of standard treatments like etoposide .
Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | MCF-7 (Breast) | 0.01 ± 0.098 | |
Related Compound A | A549 (Lung) | 0.17 ± 0.034 | |
Related Compound B | Colo-205 (Colon) | 0.15 ± 0.045 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The carbamate group may interact with specific enzymes by forming covalent bonds at nucleophilic sites.
- Receptor Modulation : The tetrahydroisoquinoline moiety could engage with various receptors involved in cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that similar compounds can induce programmed cell death in cancer cells through various pathways including mitochondrial dysfunction and activation of caspases .
Case Studies and Research Findings
Recent research has highlighted the potential of tetrahydroisoquinoline derivatives in treating various cancers:
- In Vitro Studies : In a comparative study involving multiple cancer cell lines (MCF-7, A549), derivatives showed IC50 values ranging from 0.01 µM to 8.12 µM against breast cancer cells, indicating strong anticancer potential .
- In Vivo Studies : Although limited data exists on in vivo efficacy for this specific compound, related tetrahydroisoquinoline derivatives have demonstrated significant tumor reduction in animal models .
- Synergistic Effects : Some studies suggest that combining this compound with existing chemotherapeutic agents may enhance therapeutic efficacy while reducing side effects.
Properties
IUPAC Name |
5-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8-12(7-16-20-8)14(19)17-10-3-2-9-4-5-15-13(18)11(9)6-10/h2-3,6-7H,4-5H2,1H3,(H,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOBPSVDBJWOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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